

Benchmarking Xenon-123 Production: A Comparative Guide to Targets and Yields

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xenon-123

Cat. No.: B1222699

[Get Quote](#)

For researchers, scientists, and drug development professionals, the efficient production of high-purity **Xenon-123** (^{123}Xe) is a critical step in the synthesis of the widely used diagnostic radioisotope, Iodine-123 (^{123}I). This guide provides an objective comparison of common ^{123}Xe production methods, focusing on target materials, proton beam energies, and resulting yields, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and optimization.

Production Routes and Target Comparison

The primary and most widely utilized method for producing ^{123}Xe is through the proton bombardment of enriched Xenon-124 (^{124}Xe) gas. This approach is favored for its ability to produce high-purity ^{123}I with minimal contaminants.^{[1][2]} The main nuclear reactions involved are the $^{124}\text{Xe}(\text{p},\text{pn})^{123}\text{Xe}$ and the $^{124}\text{Xe}(\text{p},2\text{n})^{123}\text{Cs} \rightarrow ^{123}\text{Xe}$ reactions.^{[3][4]}

Alternative methods, such as using tellurium targets, exist for ^{123}I production. However, the ^{124}Xe gas target method generally yields a product with higher radionuclidian purity, which is crucial for medical applications.^[2] The primary drawback of the xenon target method is the high cost of enriched ^{124}Xe gas.^[5]

Quantitative Yield Data

The yield of ^{123}Xe is highly dependent on the proton energy, target thickness, and irradiation time. Below is a summary of experimentally determined yields from various studies.

Target Material	Proton Energy (MeV)	Yield	Reference
Enriched ^{124}Xe Gas	24-26	1.1 Ci (^{123}I) per run	[6][7]
Enriched ^{124}Xe Gas	15-34	Thick target yields tabulated in source	[3]
Enriched ^{124}Xe Gas	< 34	Cross-section and yield data available in source	[4]
50% Enriched ^{124}Xe Gas	24-26	1.1 Ci (^{123}I) at end of processing	[6]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are summaries of protocols from cited literature.

Protocol 1: Production of ^{123}I from Enriched ^{124}Xe Gas Target

This protocol is based on the work of Graham et al. and describes the production of high-purity ^{123}I using a CP-42 cyclotron.[6][7]

1. Target Preparation:

- A gas target is filled with xenon gas enriched to 50% in ^{124}Xe .

2. Irradiation:

- The target is irradiated with a proton beam on an external beamline of a CP-42 cyclotron.
- Incident proton energy: 24-26 MeV.
- Beam currents: Routinely 75 μA .

3. Post-Irradiation Processing:

- The produced ^{123}Xe is allowed to decay to ^{123}I . The optimal decay time is crucial to minimize the ^{125}I contaminant, which forms from the decay of ^{125}Xe (half-life 17h) produced from ^{126}Xe in the target gas.[6][7]
- The ^{123}I is washed from the target with a dilute base.

4. Yield and Purity:

- Maximum production from a single run yielded 1.1 Ci of ^{123}I at the end of chemical processing.[6][7]
- With optimal timing, the ^{125}I content is less than 0.2% at the end of processing.[6][7]

Protocol 2: Investigation of ^{123}I Production from ^{124}Xe at Various Energies

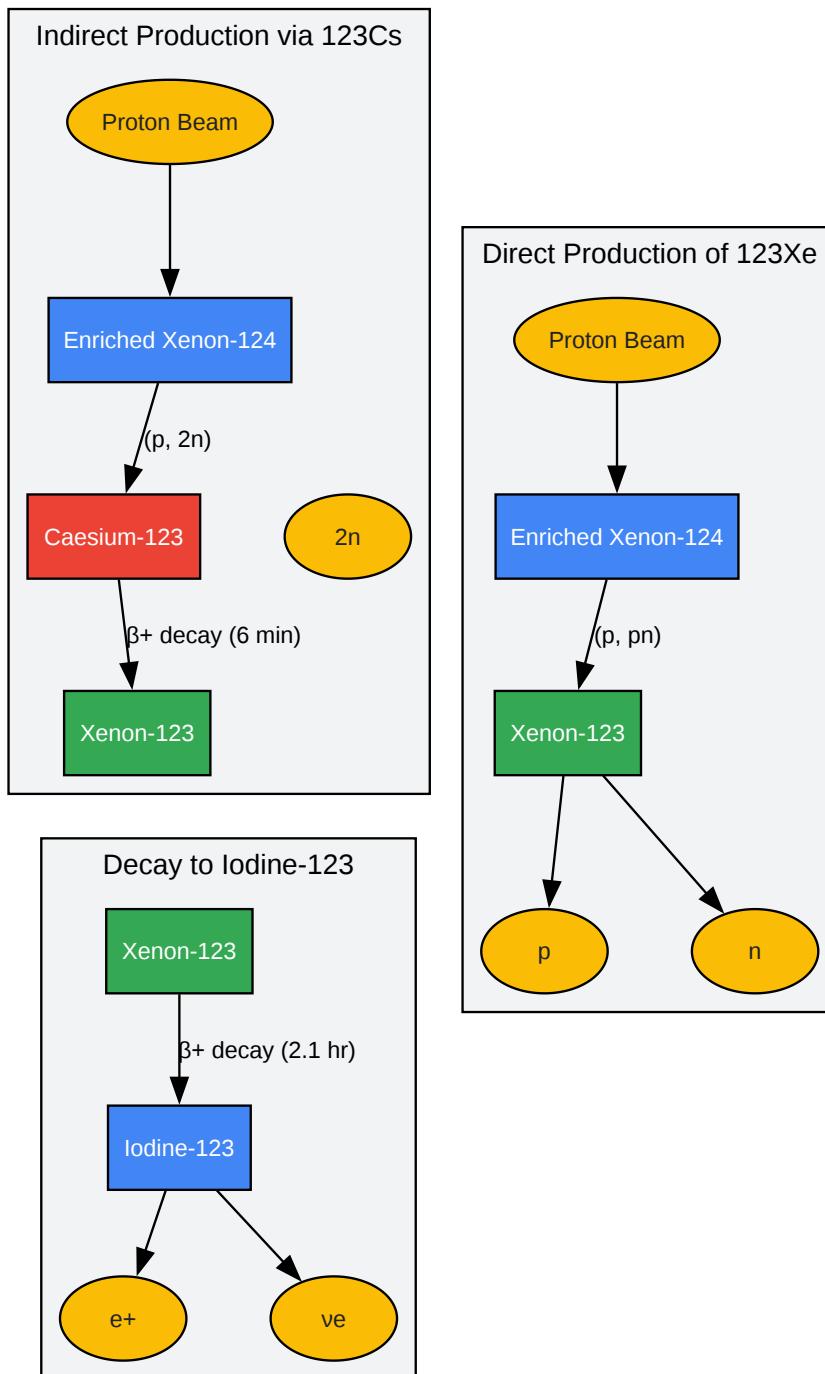
This protocol is based on the research by Firouzbakht et al., which investigated the production of ^{123}I from isotopically enriched ^{124}Xe over a range of proton energies.[3]

1. Target and Irradiation:

- An isotopically enriched ^{124}Xe gas target is bombarded with protons.
- Proton energy range: 15 to 34 MeV.

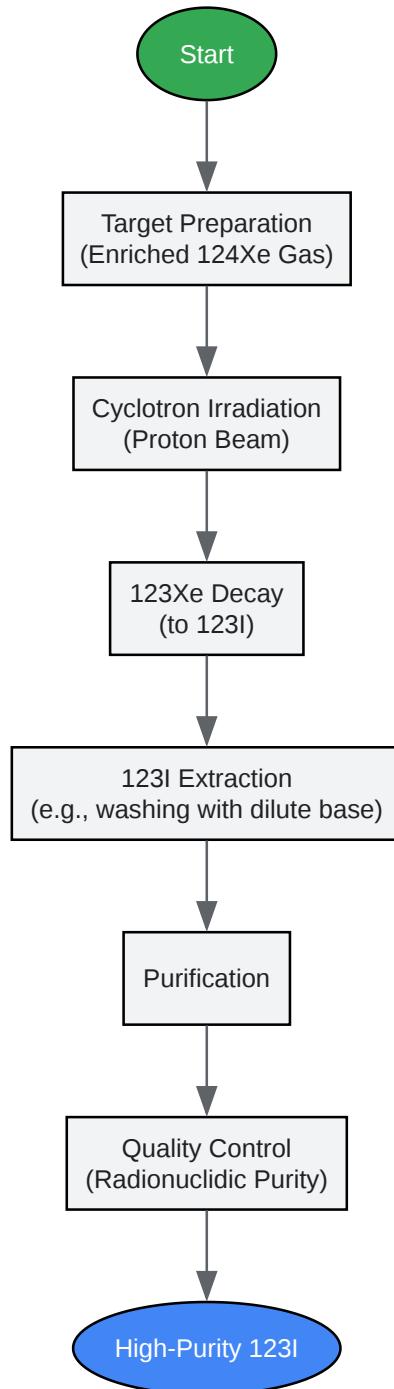
2. Analysis:

- Thick target yields for the production of ^{123}Xe via the $^{124}\text{Xe}(\text{p},\text{pn})^{123}\text{Xe}$ and $^{124}\text{Xe}(\text{p},2\text{n})^{123}\text{Cs} \rightarrow ^{123}\text{Xe}$ pathways are measured and tabulated.
- The radiochemical purity of the resulting ^{123}I is determined.


3. Results:

- The radiochemical purity of the ^{123}I was found to be greater than 99.9%. [3]
- The contamination of ^{125}I was below detectable limits (< 0.1%) at 6.6 hours after the end of bombardment. [3]

Visualizing Production Pathways and Workflows


To better understand the processes involved in **Xenon-123** production, the following diagrams illustrate the nuclear reaction pathways and a typical experimental workflow.

Nuclear Reactions for Xenon-123 Production

[Click to download full resolution via product page](#)

Caption: Nuclear reaction pathways for the production of **Xenon-123** and its subsequent decay to Iodine-123.

Typical Experimental Workflow for Xenon-123 Production

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the production and purification of Iodine-123 from a **Xenon-123** precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [osti.gov \[osti.gov\]](#)
- 2. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 3. Production of high purity iodine-123 from xenon-124 at energies between 15 and 34 MeV [\[inis.iaea.org\]](#)
- 4. Search results [\[inis.iaea.org\]](#)
- 5. [researchgate.net \[researchgate.net\]](#)
- 6. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron [\[inis.iaea.org\]](#)
- 7. Enriched xenon-124 for the production of high purity iodine-123 using a CP-42 cyclotron | Semantic Scholar [\[semanticscholar.org\]](#)
- To cite this document: BenchChem. [Benchmarking Xenon-123 Production: A Comparative Guide to Targets and Yields]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1222699#benchmarking-xenon-123-production-targets-and-yields\]](https://www.benchchem.com/product/b1222699#benchmarking-xenon-123-production-targets-and-yields)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com